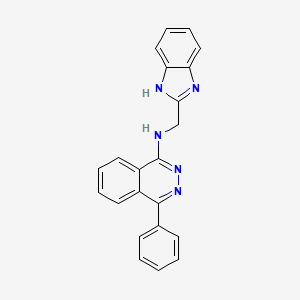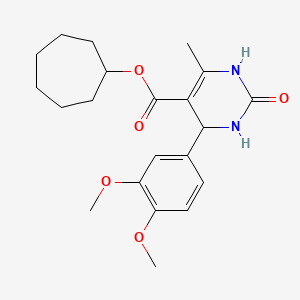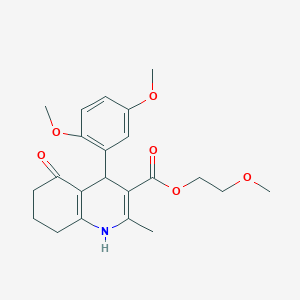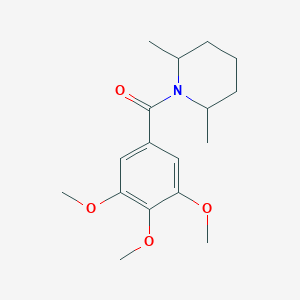
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine, also known as BPI-7711, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It belongs to the class of phthalazinamine compounds and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine exerts its effects by inhibiting the activity of a protein kinase enzyme called Polo-like kinase 1 (PLK1). PLK1 plays a critical role in cell division and is overexpressed in many types of cancer. Inhibition of PLK1 by this compound leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PLK1 in vitro and in vivo, which leads to the inhibition of cancer cell growth. In addition, it has also been found to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine is its specificity for PLK1, which makes it a potential candidate for the treatment of cancer and autoimmune disorders. However, one of the limitations of this compound is its low solubility, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine. One potential direction is the development of more potent and selective inhibitors of PLK1. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as viral infections and neurological disorders. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-bromo-1-phenylphthalazine in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has also been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-2-8-15(9-3-1)21-16-10-4-5-11-17(16)22(27-26-21)23-14-20-24-18-12-6-7-13-19(18)25-20/h1-13H,14H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCEFUPKWRXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)


![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)

![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)
![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)